3-chloro-N-cyclopentylpropanamide
Overview
Description
“3-chloro-N-cyclopentylpropanamide” is a chemical compound with the CAS Number: 349403-75-4 . It has a molecular weight of 175.66 and its molecular formula is C8H14ClNO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI representation of “this compound” is InChI=1S/C8H14ClNO/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
. The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 175.0763918 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.65 g/mol . The compound has a XLogP3-AA value of 1.3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor .
Scientific Research Applications
Mechanosynthesis in Pharmaceutical Relevance
Mechanochemistry has been applied to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide. This method provides a green, solvent-free alternative for the synthesis of pharmaceutically relevant compounds, showcasing a potential application area for similar chemical entities in drug synthesis processes (Tan, Štrukil, Mottillo, & Friščić, 2014).
Enhancing Asymmetric Reduction in Biocatalysis
The use of deep eutectic solvents (DESs) has been explored to improve the biocatalytic asymmetric reduction of compounds like 3-chloropropiophenone, indicating that similar strategies could be applied to enhance the synthesis of chiral compounds, including those related to "3-chloro-N-cyclopentylpropanamide" (Xu, Xu, Li, Zhao, Zong, & Lou, 2015).
Applications in Organic Synthesis
Dilithiation of chloromethyl compounds has been studied for their applications in organic synthesis, illustrating the versatility of chloro-containing compounds in forming complex molecular structures, which could be relevant to the synthesis or modification of "this compound" (Nájera & Sansano, 1994).
Investigating Reaction Pathways
Research into the reaction pathways of the Simmons-Smith reaction, involving the cyclopropanation of alkenes with metal carbenoids, provides foundational knowledge on how chloro- and cyclopropane-containing compounds might interact in synthetic processes, potentially offering insights into reactions involving "this compound" (Nakamura, Hirai, & Nakamura, 2003).
Properties
IUPAC Name |
3-chloro-N-cyclopentylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKNSWFSFZEJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399358 | |
Record name | 3-chloro-N-cyclopentylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349403-75-4 | |
Record name | 3-chloro-N-cyclopentylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.